molecular formula C8H4Br2F4O B13120254 1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13120254
M. Wt: 351.92 g/mol
InChI Key: FPMKTXQFVVNETC-UHFFFAOYSA-N
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Description

1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2,6-difluorophenol, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate compound to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and fluorine-containing compounds have shown efficacy.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

1-(2,4-Dibromo-6-fluorophenyl)-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:

    2,4-Dibromo-6-fluorophenyl isocyanate: This compound shares the same phenyl ring substitution pattern but differs in its functional group, which can lead to different reactivity and applications.

    2,4-Dibromo-6-fluorophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group, which can impart different biological and chemical properties.

    4-Bromo-2,6-difluorophenyl isocyanate:

The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C8H4Br2F4O

Molecular Weight

351.92 g/mol

IUPAC Name

1-(2,4-dibromo-6-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H4Br2F4O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H

InChI Key

FPMKTXQFVVNETC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(F)(F)F)O)Br)Br

Origin of Product

United States

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